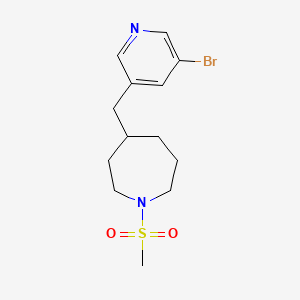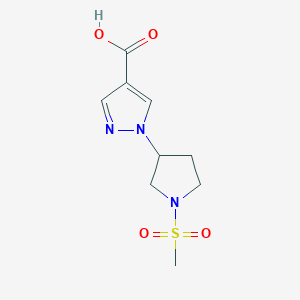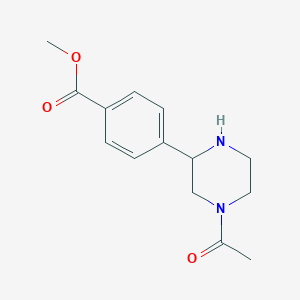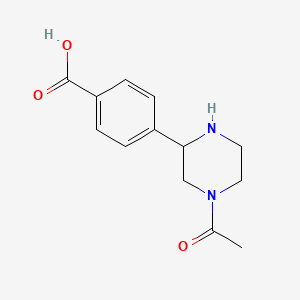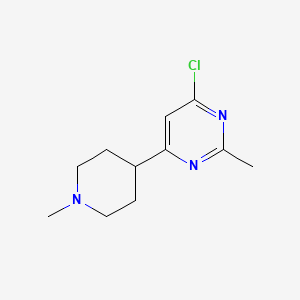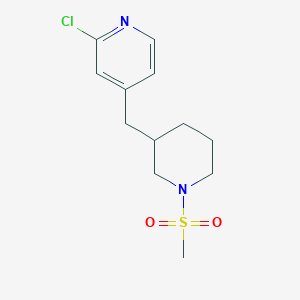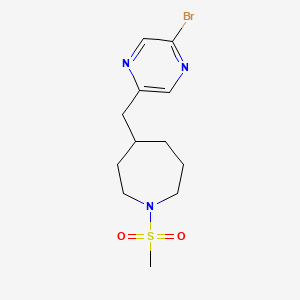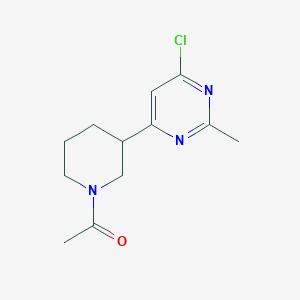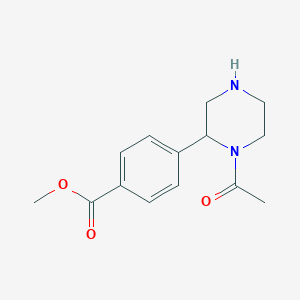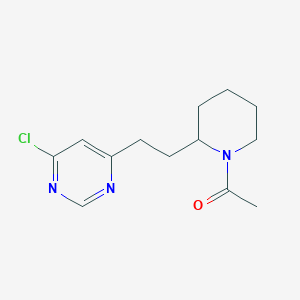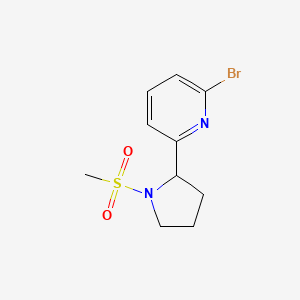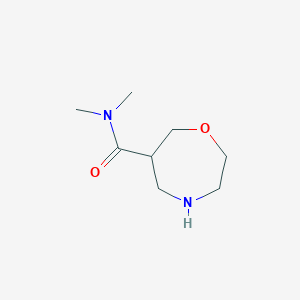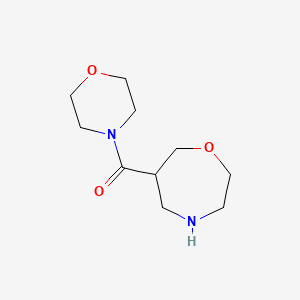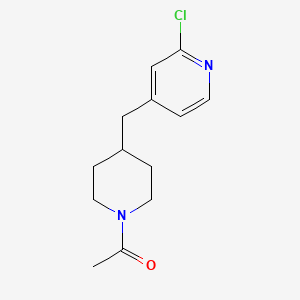
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
描述
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a chloropyridine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The presence of the chloropyridine group adds to the compound’s potential for various chemical reactions and applications.
作用机制
Target of Action
Similar compounds have been found to target various biological systems .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in the biochemical processes within the cell .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The action of similar compounds can lead to various cellular responses .
生化分析
Biochemical Properties
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit PCSK9 protein synthesis, which is crucial for regulating cholesterol levels in the body . The compound interacts with liver carboxyesterase (CES1), which converts it into its active form. This active form then inhibits the translation of PCSK9, leading to a reduction in plasma PCSK9 levels . Additionally, this compound exhibits selectivity over other proteins such as CDH1, HSD17B11, PCBP2, RPL27, and BCAP31 .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting PCSK9 protein synthesis, which in turn impacts cholesterol metabolism and homeostasis . The compound’s interaction with liver carboxyesterase (CES1) and subsequent inhibition of PCSK9 translation can lead to changes in gene expression related to cholesterol regulation . Furthermore, the compound’s effects on cellular metabolism are evident in its ability to lower plasma PCSK9 levels in humanized PCSK9 mice .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by liver carboxyesterase (CES1) into its active form, which then selectively inhibits PCSK9 protein synthesis . This inhibition occurs at the translation level, where the compound binds to specific sites on the mRNA, preventing the synthesis of PCSK9 . The reduction in PCSK9 levels leads to increased availability of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . This mechanism highlights the compound’s potential as a therapeutic agent for managing cholesterol levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been shown to maintain its stability and efficacy over a period of time, with significant reductions in plasma PCSK9 levels observed up to 5 hours post-administration in humanized PCSK9 mice . Additionally, the compound’s degradation products have not been reported to exhibit any adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound effectively lowers plasma PCSK9 levels in a dose-dependent manner, with higher doses resulting in greater reductions . For instance, in humanized PCSK9 mice, doses of 100, 300, and 500 mg/kg resulted in 26%, 42%, and 53% reductions in plasma PCSK9 levels, respectively . The compound has also been well tolerated in rats and monkeys, with no significant toxic or adverse effects observed at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol regulation. The compound is converted by liver carboxyesterase (CES1) into its active form, which then inhibits PCSK9 protein synthesis . This inhibition leads to increased availability of LDL receptors on the cell surface, promoting the clearance of LDL cholesterol from the bloodstream . The compound’s interaction with CES1 and its subsequent effects on PCSK9 synthesis highlight its role in modulating cholesterol metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its conversion by liver carboxyesterase (CES1) into its active form . This active form is then distributed throughout the body, where it selectively inhibits PCSK9 protein synthesis . The compound’s ability to lower plasma PCSK9 levels in humanized PCSK9 mice indicates its effective distribution and transport within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver, where it is converted by liver carboxyesterase (CES1) into its active form . This active form then exerts its effects by inhibiting PCSK9 protein synthesis at the translation level . The compound’s localization within the liver highlights its targeted action in regulating cholesterol metabolism.
准备方法
The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
相似化合物的比较
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
4-Acetyl-2-chloropyridine: This compound shares the chloropyridine moiety but lacks the piperidine ring.
N-(4-chlorophenyl)-1-(pyridin-2-yl)ethanone: Another similar compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its combination of the piperidine and chloropyridine groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


